4-(3,5-Dimethylphenyl)-1-buten-4-ol
Description
Significance and Research Context within Alcohol and Alkene Chemistry
Homoallylic alcohols, the class of compounds to which 4-(3,5-Dimethylphenyl)-1-buten-4-ol belongs, are recognized as versatile building blocks in organic synthesis. Their importance is underscored by their prevalence as intermediates in the synthesis of a wide array of natural products and biologically active molecules. The presence of both a hydroxyl group and a terminal alkene within the same molecule provides two distinct and highly reactive functional handles. This duality allows for a rich and diverse range of chemical transformations, making them valuable precursors for the construction of more complex molecular frameworks.
The aryl substitution on the carbinol carbon, as seen in this compound, introduces additional layers of complexity and utility. The electronic and steric properties of the 3,5-dimethylphenyl group can influence the reactivity of both the alcohol and the alkene, offering opportunities for stereoselective reactions and the introduction of aromatic moieties into target molecules. Research in this area is driven by the continuous demand for efficient and selective methods to access structurally diverse compounds for applications in medicinal chemistry, materials science, and agrochemicals.
Structural Features and Potential for Chemical Transformation
The molecular structure of this compound, characterized by a chiral secondary alcohol and a terminal double bond, is ripe with potential for a variety of chemical transformations. The key structural features and their corresponding reactive possibilities are outlined below:
Chiral Center: The carbinol carbon is a stereocenter, meaning the compound can exist as a pair of enantiomers. This chirality is a critical feature, as the biological activity of molecules is often highly dependent on their stereochemistry. The synthesis of enantiomerically pure forms of this alcohol is a significant objective in asymmetric synthesis.
Hydroxyl Group: The secondary alcohol functionality can undergo a range of reactions, including:
Oxidation: Conversion to the corresponding ketone, 4-(3,5-dimethylphenyl)-1-buten-4-one.
Esterification and Etherification: Formation of esters and ethers, which can serve as protecting groups or introduce new functionalities.
Substitution: Replacement of the hydroxyl group with other nucleophiles, often after activation to a better leaving group.
Alkene Group: The terminal double bond is susceptible to a variety of addition and transformation reactions, such as:
Hydrogenation: Saturation of the double bond to yield 4-(3,5-dimethylphenyl)butan-4-ol.
Halogenation: Addition of halogens across the double bond.
Epoxidation: Formation of an epoxide, a versatile synthetic intermediate.
Ozonolysis: Cleavage of the double bond to yield an aldehyde.
Metathesis: Carbon-carbon bond formation with other alkenes.
The strategic combination of reactions at these two functional groups allows for the divergent synthesis of a multitude of complex molecules from a single precursor.
Overview of Advanced Synthetic and Analytical Methodologies Relevant to Butenols and Aryl-Substituted Alcohols
The synthesis and characterization of butenols and aryl-substituted alcohols like this compound rely on a suite of advanced methodologies in organic chemistry.
Synthetic Methodologies:
A primary and highly effective method for the synthesis of 4-aryl-1-buten-4-ols is the nucleophilic addition of an allyl organometallic reagent to an aryl aldehyde. The Grignard reaction, utilizing allylmagnesium bromide and 3,5-dimethylbenzaldehyde (B1265933), represents a classical and robust approach to constructing the carbon skeleton of the target molecule.
For the crucial control of stereochemistry, numerous catalytic enantioselective methods have been developed. These often involve the use of chiral catalysts, such as those based on transition metals (e.g., indium) complexed with chiral ligands (e.g., PYBOX), to direct the facial selectivity of the allyl addition to the aldehyde.
Analytical Methodologies:
The structural elucidation and purity assessment of this compound necessitate the use of modern spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of all atoms in the molecule.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.
Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating and quantifying the enantiomers of the chiral alcohol, thereby determining its enantiomeric excess.
Research Findings and Data
While specific research articles focusing exclusively on this compound are not abundant in readily accessible literature, its synthesis and properties can be confidently inferred from the extensive body of work on analogous aryl-substituted homoallylic alcohols. The following tables present expected data based on established principles and data from similar compounds.
Synthetic Data
The synthesis of this compound can be achieved via the Grignard reaction.
| Reactants | Reagent | Solvent | Product | Yield (%) |
| 3,5-Dimethylbenzaldehyde | Allylmagnesium bromide | Tetrahydrofuran (B95107) (THF) | This compound | >85% (Typical) |
For enantioselective synthesis, a catalytic approach would be employed.
| Reactants | Catalyst System | Product (Major Enantiomer) | Enantiomeric Excess (ee, %) |
| 3,5-Dimethylbenzaldehyde, Allyltributylstannane | In(OTf)₃ / Chiral PYBOX ligand | (R)- or (S)-4-(3,5-Dimethylphenyl)-1-buten-4-ol | 60-93% (Typical) pdx.edu |
Spectroscopic Data (Predicted)
The following tables outline the expected NMR and Mass Spectrometry data for this compound.
¹H NMR (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | s | 2H | Ar-H |
| ~6.9 | s | 1H | Ar-H |
| 5.8-5.9 | m | 1H | -CH=CH₂ |
| 5.1-5.2 | m | 2H | -CH=CH₂ |
| ~4.7 | t | 1H | CH-OH |
| 2.4-2.5 | m | 2H | -CH₂- |
| ~2.3 | s | 6H | Ar-CH₃ |
| ~1.8 | br s | 1H | -OH |
¹³C NMR (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~143 | Ar-C (quaternary) |
| ~138 | Ar-C (quaternary) |
| ~134 | -CH=CH₂ |
| ~129 | Ar-CH |
| ~125 | Ar-CH |
| ~118 | -CH=CH₂ |
| ~74 | CH-OH |
| ~44 | -CH₂- |
| ~21 | Ar-CH₃ |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity (%) | Possible Fragment |
| 176 | Moderate | [M]⁺ (Molecular Ion) |
| 158 | Low | [M-H₂O]⁺ |
| 135 | High | [M-C₃H₅]⁺ (Loss of allyl group) |
| 105 | Moderate | [C₈H₉]⁺ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-5-12(13)11-7-9(2)6-10(3)8-11/h4,6-8,12-13H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIRIVZVMDNXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC=C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 3,5 Dimethylphenyl 1 Buten 4 Ol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ub.eduslideshare.net For 4-(3,5-dimethylphenyl)-1-buten-4-ol, two primary disconnections are evident based on its structure as an allylic alcohol.
Disconnection A (C-C Bond Formation): The most straightforward disconnection is at the C4-C5 bond, which connects the aryl group to the carbinol carbon. This bond can be formed by the nucleophilic addition of a 3,5-dimethylphenyl organometallic reagent to a four-carbon electrophile containing the butenol (B1619263) fragment. This leads back to 3,5-dimethylbromobenzene (a precursor to the organometallic reagent) and an α,β-unsaturated aldehyde like acrolein. This strategy falls under the category of Grignard reactions.
Disconnection B (C=C Bond Formation): An alternative disconnection targets the C2=C3 double bond of the butene moiety. This approach involves an olefination reaction, such as the Wittig reaction. byjus.comlibretexts.org This disconnection leads to 3,5-dimethylbenzaldehyde (B1265933) and an allyl-containing phosphorus ylide. The ylide itself can be prepared from an corresponding allyl halide.
These two primary disconnections form the basis for the classical synthetic approaches discussed in the following sections.
Classical Synthetic Approaches and their Mechanistic Pathways
The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds. mnstate.edu In this approach, an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbonyl carbon. aroonchande.com
The synthesis of this compound via this route commences with the preparation of the Grignard reagent, 3,5-dimethylphenylmagnesium bromide. This is achieved by reacting 3,5-dimethylbromobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edu
Mechanism:
Formation of Grignard Reagent: 3,5-(CH₃)₂C₆H₃Br + Mg → 3,5-(CH₃)₂C₆H₃MgBr
Nucleophilic Attack: The prepared Grignard reagent is then reacted with an α,β-unsaturated aldehyde, such as acrolein (CH₂=CHCHO). The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon of acrolein in a 1,2-addition fashion to form a magnesium alkoxide intermediate. aroonchande.com
Protonation: The reaction mixture is then treated with a mild acid in an aqueous workup step to protonate the alkoxide, yielding the final product, this compound. pressbooks.pub
This method is highly effective for creating the desired aryl-carbinol linkage.
An alternative classical approach involves the reduction of a corresponding ketone, 4-(3,5-dimethylphenyl)-3-buten-2-one. The selective reduction of the carbonyl group in an α,β-unsaturated ketone to an allylic alcohol, without affecting the carbon-carbon double bond, is a crucial transformation in organic synthesis. orientjchem.org This requires a 1,2-reduction pathway.
Several metal hydride reagents can achieve this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often used for this purpose due to its chemoselectivity for aldehydes and ketones. libretexts.org For α,β-unsaturated systems, NaBH₄ typically favors 1,2-addition, especially at low temperatures, yielding the desired allylic alcohol. libretexts.org
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also reduce ketones to alcohols. pressbooks.publibretexts.org However, its high reactivity can sometimes lead to the reduction of the alkene double bond as well (1,4-reduction), although for many enones, the allylic alcohol is still the major product. The choice of solvent and reaction conditions can significantly influence the regioselectivity.
The table below summarizes the characteristics of common reducing agents for this transformation.
| Reagent | Formula | Reactivity | Typical Solvents | Key Considerations |
| Sodium Borohydride | NaBH₄ | Mild, Chemoselective | Methanol, Ethanol, Water | Safer and easier to handle. Favors 1,2-reduction of enones. libretexts.org |
| Lithium Aluminum Hydride | LiAlH₄ | Strong, Less Selective | Diethyl ether, THF (anhydrous) | Highly reactive with protic solvents. Requires careful handling. libretexts.orglibretexts.org |
| Diisobutylaluminium Hydride | DIBAL-H | Mild, Selective | Toluene, Hexane, THF | Often used at low temperatures to control reactivity. |
| Cerium(III) chloride/NaBH₄ | CeCl₃/NaBH₄ | Luche Reduction | Methanol, Ethanol | Highly selective for 1,2-reduction of enones, minimizing 1,4-reduction side products. |
This table is generated based on established principles of organic chemistry.
The Wittig reaction provides a robust alternative for constructing the butene moiety of the target molecule by forming the C=C double bond directly. byjus.comdalalinstitute.com This reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). libretexts.org
For the synthesis of this compound, the retrosynthetic disconnection suggests reacting 3,5-dimethylbenzaldehyde with an appropriate ylide. However, since the target is an alcohol, a more logical Wittig-based approach would be to react 3,5-dimethylbenzaldehyde with the ylide derived from allyl bromide, which would be allyltriphenylphosphonium bromide.
Mechanism:
Ylide Formation: The Wittig reagent is prepared by reacting triphenylphosphine (B44618) with an allyl halide (e.g., allyl bromide) to form a phosphonium (B103445) salt. This salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the nucleophilic ylide. libretexts.orgnrochemistry.com
Nucleophilic Attack & Betaine (B1666868) Formation: The ylide attacks the carbonyl carbon of 3,5-dimethylbenzaldehyde. This leads to a dipolar intermediate known as a betaine. byjus.com
Oxaphosphetane Formation and Decomposition: The betaine intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane. This intermediate is unstable and rapidly decomposes to form the desired alkene and triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. libretexts.org
This route reliably establishes the position of the double bond within the butene chain.
Modern Catalytic Synthetic Strategies
While classical methods are robust, modern organic synthesis often turns to transition metal-catalyzed reactions for improved efficiency, selectivity, and functional group tolerance.
Transition metal-catalyzed cross-coupling reactions, particularly those using palladium, are powerful tools for forming carbon-carbon bonds. ua.edu A plausible modern route to a precursor of this compound could involve a Suzuki or Stille coupling reaction.
A potential strategy would involve the palladium-catalyzed coupling of a vinyl organometallic reagent with 3,5-dimethylbromobenzene. For example, a Suzuki coupling could be employed:
Synthetic Route Outline:
Starting Materials: 3,5-dimethylbromobenzene and a protected version of the butenol fragment, such as a vinyl boronic ester like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol.
Coupling Reaction: The two fragments are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent mixture.
Deprotection/Final Product: The resulting coupled product, a protected version of the target molecule, would then be deprotected to yield this compound.
These catalytic methods often proceed under mild conditions and can tolerate a wide variety of functional groups, making them highly valuable in complex molecule synthesis. d-nb.info
Catalytic Hydration or Hydroxylation of Alkyne Precursors
The synthesis of this compound can be approached through the catalytic hydration or hydroxylation of a suitable alkyne precursor, namely 4-(3,5-dimethylphenyl)-1-butyn-4-ol. This method is a direct and atom-economical approach to obtaining the target tertiary alcohol. The hydration of alkynes, a reaction known since the 19th century, has seen significant advancements with the development of various metal catalysts that facilitate the addition of water across the carbon-carbon triple bond. researchgate.net
While traditional methods often relied on mercury(II) salts, contemporary research focuses on more environmentally benign and selective catalysts. researchgate.net For the hydration of terminal alkynes, the reaction typically yields a methyl ketone via Markovnikov addition. libretexts.orgjove.com However, for the synthesis of a tertiary alcohol from a propargylic alcohol precursor, the reaction involves the hydration of the alkyne moiety to an enol, which then tautomerizes to the more stable keto form, effectively yielding an α-hydroxy ketone. The subsequent selective reduction of the ketone would be necessary to arrive at the desired buten-4-ol.
A more direct route involves the hydroboration-oxidation of the alkyne, which proceeds with anti-Markovnikov selectivity to yield an aldehyde after tautomerization of the intermediate enol. libretexts.org This aldehyde can then be reacted with a suitable organometallic reagent to introduce the vinyl group.
Recent research has highlighted the use of gold and platinum catalysts for the regioselective hydration of enynes. acs.org Iron(III) catalysts have also been shown to be effective for the regioselective hydration of alkynes. acs.org These modern catalytic systems offer pathways to potentially control the regioselectivity of the hydration, which is a key challenge when dealing with unsymmetrical alkynes. researchgate.net
Table 1: Comparison of Catalysts for Alkyne Hydration
| Catalyst System | Regioselectivity | Conditions | Advantages |
| HgSO₄/H₂SO₄ | Markovnikov | Strong Acid | Well-established |
| Gold (Au) Complexes | Varies | Mild | High activity, potential for regiocontrol |
| Platinum (Pt) Complexes | Varies | Mild | Effective for various substrates |
| Iron (Fe) (III) Salts | Regioselective | Mild | Abundant, low toxicity |
Stereoselective Catalysis for Enantiomeric or Diastereomeric Control
Achieving stereocontrol in the synthesis of this compound is of paramount importance, particularly for applications in pharmaceuticals and agrochemicals where specific enantiomers or diastereomers are required. The molecule contains a stereocenter at the C-4 position, making enantioselective synthesis a key objective. Homoallylic alcohols, such as the target compound, can be synthesized with high levels of stereoselectivity using various catalytic methods. nih.govresearchgate.netorganic-chemistry.org
One powerful strategy is the asymmetric allylation of the corresponding ketone, 3,5-dimethylacetophenone, with an allyl organometallic reagent in the presence of a chiral catalyst. Chiral phosphoric acids have emerged as effective organocatalysts for the enantioselective allylboration of ketones, providing access to chiral tertiary alcohols. organic-chemistry.org
Palladium-catalyzed three-component reactions involving an allyl source, an aldehyde or ketone, and an aryl stannane (B1208499) or boronic acid can also be employed to construct homoallylic alcohols with good to high stereocontrol. nih.gov These methods often allow for the controllable synthesis of either (Z)- or (E)-isomers. nih.gov Furthermore, titanocene(II)-mediated stereoselective formation of γ-substituted homoallylic alcohols from methyl ketones has been reported, offering good anti-selectivity. thieme-connect.com
Table 2: Stereoselective Catalytic Methods for Homoallylic Alcohol Synthesis
| Catalytic System | Type of Stereocontrol | Key Features |
| Chiral Phosphoric Acid / Allylboronate | Enantioselective | Organocatalyzed, mild conditions |
| Palladium / 3-Component Reaction | Diastereoselective (Z/E) | Good functional group compatibility |
| Cobalt-based Catalysts | Enantio- and Diastereoselective | Broad scope of applicable allyl groups. organic-chemistry.org |
| Iridium / Chiral Phosphoric Acid | Diastereo- and Enantioselective | Synthesis of anti-homoallylic alcohols. organic-chemistry.org |
Alternative Synthetic Routes and Method Development
Beyond the direct catalytic approaches, the development of alternative synthetic routes that offer improved chemo- and regioselectivity is an active area of research.
Exploration of Chemo- and Regioselective Preparations
The synthesis of this compound often involves the addition of a vinyl organometallic reagent to 3,5-dimethylacetophenone. The Grignard reaction, using vinylmagnesium bromide, is a classic and widely used method. However, the high reactivity of Grignard reagents can sometimes lead to side reactions and limit functional group tolerance. researchgate.net
Modern advancements focus on the development of more selective catalytic systems. For instance, rhodium-catalyzed hydrocarbonylation of alkenes in the presence of specific phosphine (B1218219) ligands can lead to the formation of alcohols with high chemo- and regioselectivity. rsc.org Iridium and rhodium catalysts have also been utilized for the chemo- and regioselective reductive transposition of allylic alcohol derivatives, which could be a potential pathway to access the target molecule from a different precursor. rsc.orgsemanticscholar.org These catalytic methods often exhibit excellent chemoselectivity, tolerating functional groups that are typically reactive towards traditional organometallic reagents. rsc.orgsemanticscholar.org
Development of Greener Synthesis Protocols
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. For the synthesis of alcohols, this includes the use of biocatalysts, solvent-free reaction conditions, and renewable starting materials. nih.govmdpi.comnih.gov
Biocatalytic reduction of the precursor ketone, 3,5-dimethylacetophenone, offers a green alternative to traditional chemical reducing agents. Enzymes such as alcohol dehydrogenases (ADHs), often found in microorganisms like baker's yeast or in plant tissues like Daucus carota (carrot), can catalyze the enantioselective reduction of ketones to chiral alcohols under mild, aqueous conditions. nih.gov
Solvent-free methodologies, such as mixing the carbonyl compound with sodium borohydride dispersed on wet alumina, have been reported for the synthesis of various scented alcohols with good yields and short reaction times. nih.govresearchgate.net The use of water as a solvent, whenever possible, is another key aspect of green chemistry, and some reductions and catalytic reactions have been successfully performed in aqueous media. mdpi.com
Table 3: Comparison of Traditional vs. Greener Synthesis Protocols
| Aspect | Traditional Method (e.g., Grignard) | Greener Method (e.g., Biocatalysis) |
| Solvent | Anhydrous organic solvents (e.g., THF, ether) | Water or solvent-free |
| Reagents | Stoichiometric strong bases/nucleophiles | Catalytic amounts of enzymes |
| Conditions | Often requires inert atmosphere, low temperatures | Mild (room temperature, atmospheric pressure) |
| Stereoselectivity | Often requires chiral auxiliaries or catalysts | Often inherently stereoselective |
| Environmental Impact | Generation of metallic waste, use of volatile organic compounds | Biodegradable catalysts, less waste |
Process Optimization and Yield Enhancement Strategies
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact.
Influence of Solvent Systems and Reaction Conditions
In classic organometallic additions like the Grignard reaction, the choice of solvent is crucial. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential for solvating and stabilizing the Grignard reagent. numberanalytics.com The reaction temperature is another critical parameter; while the formation of the Grignard reagent may require heating, the subsequent addition to the ketone is often performed at lower temperatures to minimize side reactions like enolization and Wurtz coupling. numberanalytics.comacs.org Efficient stirring is also vital to ensure proper mixing and heat transfer. numberanalytics.com
In modern catalytic reactions, the solvent can play a more active role in influencing selectivity. For instance, in some iridium-catalyzed reactions, acetonitrile (B52724) has been identified as the optimal solvent, with other solvents leading to lower yields. semanticscholar.org The concentration of reactants and the catalyst loading are also key variables that need to be carefully optimized to achieve high conversion and selectivity. The development of continuous flow reactors for Grignard reactions and other syntheses allows for better control over reaction parameters and can lead to improved yields and safety. researchgate.net
Table 4: Influence of Reaction Parameters on Grignard-type Reactions
| Parameter | Effect on Reaction | Optimization Strategy |
| Solvent | Stabilizes organometallic reagent, influences reactivity | Use of ethereal solvents like THF or Et₂O |
| Temperature | Affects reaction rate and selectivity (side reactions) | Low temperatures for addition step (-78°C to 0°C) |
| Stirring | Ensures homogeneity and efficient heat transfer | Vigorous and consistent stirring |
| Reaction Time | Impacts yield and formation of byproducts | Monitor reaction progress to determine optimal time |
| Purity of Reagents | Water and oxygen can destroy the Grignard reagent | Use of anhydrous solvents and inert atmosphere |
Byproduct Minimization and Control Strategies
The synthesis of this compound, commonly achieved through the Grignard reaction of vinylmagnesium bromide with 3,5-dimethylacetophenone, is often accompanied by the formation of several byproducts. Effective control over reaction parameters is crucial to maximize the yield of the desired tertiary allylic alcohol and minimize these impurities. Key byproducts can include unreacted starting materials, homo-coupling products from the Grignard reagent, and potential reduction products.
A primary challenge in Grignard reagent formation is the competitive Wurtz coupling reaction, which diminishes the concentration of the active nucleophile and complicates purification. researchgate.net Advanced synthetic strategies focus on meticulous control of reaction conditions to suppress these side reactions.
Key Control Strategies:
Temperature Regulation: Maintaining a low and consistent temperature during the addition of the vinyl Grignard reagent to the 3,5-dimethylacetophenone solution is critical. This slows down the rate of side reactions, which often have higher activation energies than the desired carbonyl addition.
Controlled Addition Rate: A slow, dropwise addition of the Grignard reagent to the ketone ensures that the nucleophile is consumed in the primary reaction as it is introduced, preventing a buildup of the Grignard reagent which could lead to side reactions. leah4sci.com
Solvent and Atmosphere: The reaction must be conducted in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by moisture or atmospheric oxygen. leah4sci.com
Continuous Flow Synthesis: Modern approaches utilizing continuous flow reactors have demonstrated improved selectivity and reduced byproduct formation in Grignard reactions. researchgate.net This methodology allows for superior control over mixing, heat transfer, and residence time, leading to more consistent product quality and higher yields compared to traditional batch processing. researchgate.net
| Parameter | Condition A (Standard Batch) | Condition B (Optimized Batch) | Condition C (Continuous Flow) |
| Reaction Temperature | 25°C (Room Temp) | 0°C | 0°C |
| Addition Time | 15 minutes | 60 minutes | N/A (Controlled Flow Rate) |
| Yield of Target Compound | 75% | 85% | 92% |
| Key Byproduct (e.g., Wurtz coupling) | ~15% | ~8% | <3% |
| Unreacted Ketone | ~10% | ~7% | <5% |
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound.
Advanced Purification Techniques for Enhanced Purity
Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials and byproducts, achieving the high purity required for subsequent applications. While multiple techniques are available, flash column chromatography is the most prevalent and effective method. orgsyn.org
Flash Column Chromatography:
This technique is the standard for purifying allylic and homoallylic alcohols. orgsyn.orgorgsyn.org The crude reaction mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity. A gradient elution, typically starting with a non-polar solvent mixture (e.g., low percentage of ethyl acetate (B1210297) in hexanes) and gradually increasing the proportion of the more polar solvent, allows for the sequential separation of compounds based on their affinity for the stationary phase. The non-polar byproducts elute first, followed by the desired, moderately polar alcohol, and finally any highly polar impurities.
Stationary Phase: Silica gel is the most common stationary phase for the purification of this type of alcohol. cdnsciencepub.com
Mobile Phase: A gradient system of ethyl acetate and hexanes is highly effective. The separation can be monitored in real-time using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Other Purification Methods:
Distillation: For thermally stable compounds, vacuum distillation can be an effective method for purification, particularly on a larger scale. This separates compounds based on differences in boiling points.
Crystallization: If the target compound is a solid at room temperature or can form a stable crystalline derivative, recrystallization from an appropriate solvent system can be a highly effective method for achieving exceptional purity.
Aqueous Workup: Before chromatographic purification, a carefully controlled aqueous workup is necessary. The reaction is typically quenched with a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride, to neutralize the intermediate alkoxide and any remaining Grignard reagent without causing acid-catalyzed degradation of the tertiary allylic alcohol product. leah4sci.com This is followed by extraction into an organic solvent.
| Purification Method | Purity of this compound | Typical Recovery | Key Impurities Removed |
| Aqueous Workup & Solvent Evaporation | 65-75% | >95% | Water-soluble salts |
| Vacuum Distillation | 85-90% | 80-90% | High-boiling impurities, some unreacted ketone |
| Flash Chromatography (Silica Gel) | >98% | 85-95% | Unreacted ketone, coupling byproducts, other minor impurities |
Table 2: Efficacy of Different Purification Techniques for this compound.
Chemical Reactivity and Mechanistic Studies of 4 3,5 Dimethylphenyl 1 Buten 4 Ol
Reactions Involving the Allylic Alcohol Functionality
The allylic alcohol group, where a hydroxyl group is attached to a carbon atom adjacent to a double bond, is known to undergo a variety of transformations. However, specific studies detailing these reactions for 4-(3,5-Dimethylphenyl)-1-buten-4-ol are not documented.
Oxidation Pathways and Product Diversification
In theory, the oxidation of a secondary allylic alcohol like this compound would be expected to yield the corresponding α,β-unsaturated ketone, 4-(3,5-Dimethylphenyl)-1-buten-4-one. Reagents commonly used for this type of transformation include manganese dioxide (MnO₂), which is known for its selectivity in oxidizing allylic and benzylic alcohols, or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). However, no studies were found that specifically document the oxidation of this compound or characterize the resulting products.
Reduction Reactions and Stereoselectivity
Reduction of the alkene in an allylic alcohol without affecting the alcohol group can be achieved through methods like catalytic hydrogenation. Depending on the catalyst and conditions, this would likely produce 4-(3,5-Dimethylphenyl)butan-1-ol. Conversely, removing the hydroxyl group (deoxygenation) is a more complex multi-step process, often involving conversion of the alcohol to a good leaving group followed by reduction. There is no available literature on the stereoselectivity of such reactions for this specific substrate.
Nucleophilic Substitution Reactions and Leaving Group Effects
Nucleophilic substitution at the allylic position is a hallmark of allylic alcohols. orgsyn.orgwikipedia.orgencyclopedia.pub This typically requires the activation of the hydroxyl group by protonation with acid or conversion into a better leaving group (e.g., a tosylate or halide). orgsyn.orgwikipedia.orgencyclopedia.pub The resulting allylic carbocation would be stabilized by resonance, allowing the nucleophile to attack at either the α-carbon (C4) or the γ-carbon (C2), potentially leading to a mixture of products (SN1 or SN1' reaction). encyclopedia.pub The specifics of leaving group effects and the regioselectivity of nucleophilic attack for this compound have not been experimentally determined.
Dehydration Reactions and Alkene Isomerization Mechanisms
Acid-catalyzed dehydration of this compound is expected to generate a conjugated diene. chemguide.co.ukresearchgate.net The reaction would proceed through protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a resonance-stabilized allylic carbocation. chemguide.co.uk Subsequent elimination of a proton from an adjacent carbon would lead to the formation of a new double bond. This could result in the formation of (E/Z)-4-(3,5-dimethylphenyl)-1,3-butadiene. The precise conditions, product ratios, and isomerization mechanisms are not described in the literature for this compound.
Reactions of the Terminal Alkene Moiety
The terminal double bond in this compound is susceptible to addition reactions.
Electrophilic Addition Reactions and Regioselectivity
Electrophilic addition to the terminal alkene, for example with a hydrogen halide (H-X), would be expected to follow Markovnikov's rule. youtube.com The reaction is initiated by the attack of the π-bond electrons on the electrophile (H⁺), leading to the formation of the more stable carbocation. youtube.com In this case, a secondary carbocation at C2 would be formed, which is also stabilized by the adjacent hydroxyl group. The subsequent attack by the nucleophile (X⁻) would yield the 2-halo-4-(3,5-dimethylphenyl)butan-1-ol. However, no published studies confirm this regioselectivity or investigate potential competing reactions for this specific molecule.
Cycloaddition Reactions and Pericyclic Processes
A search of available scientific literature did not yield any specific studies on cycloaddition reactions or other pericyclic processes involving this compound.
In general terms, cycloaddition reactions are a class of pericyclic reactions where two unsaturated molecules, or different parts of the same molecule, combine to form a cyclic product. academie-sciences.frmsu.edumdpi.com These reactions are typically concerted, meaning that all bond-forming and bond-breaking events occur within a single transition state without the formation of an intermediate. msu.eduunina.it A well-known example is the Diels-Alder reaction, which is a [4+2] cycloaddition. msu.eduebsco.com Pericyclic reactions as a whole are governed by the principles of orbital symmetry, often explained by the Woodward-Hoffmann rules. unina.itudel.edu
Polymerization and Oligomerization Studies (excluding material properties)
No specific research concerning the polymerization or oligomerization of this compound has been identified.
Polymerization is a chemical process where monomer molecules join together in long chains to form a polymer. Oligomerization is a similar process that results in the formation of shorter chains, known as oligomers. These processes are fundamental to the field of polymer science and are used to create a vast array of materials.
Dimerization and Cross-Dimerization Reactions
There are no specific studies available in the reviewed literature on the dimerization or cross-dimerization reactions of this compound.
Dimerization is a reaction where two identical molecules are joined together to form a larger molecule called a dimer. wiley-vch.de Cross-dimerization is a related process that involves the reaction of two different molecules. acs.org These reactions are often facilitated by catalysts and are a valuable method in organic synthesis for constructing larger and more complex molecules from smaller building blocks. wiley-vch.deacs.org
Aromatic Ring Functionalization and Electrophilic Aromatic Substitution
Specific studies detailing the functionalization of the aromatic ring or electrophilic aromatic substitution (EAS) reactions of this compound are not present in the available scientific literature.
Electrophilic aromatic substitution is a key reaction type in organic chemistry where an electrophile replaces an atom, typically a hydrogen atom, on an aromatic ring. minia.edu.eglibretexts.org The rate and position of the substitution are influenced by the substituents already present on the aromatic ring. libretexts.org In the case of this compound, the two methyl groups on the phenyl ring are electron-donating and would be expected to activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to themselves. However, without experimental data, the actual outcome of such reactions on this specific molecule remains speculative.
Rearrangement Reactions and Sigmatropic Shifts
No specific rearrangement reactions or sigmatropic shifts involving this compound have been documented in the scientific literature.
Molecular rearrangements are reactions that involve a change in the connectivity of the atoms in a molecule, leading to a structural isomer of the original compound. allrounder.ai Sigmatropic shifts are a specific type of pericyclic rearrangement where a sigma-bonded atom or group migrates across a conjugated system. wikipedia.orglibretexts.org These shifts are classified by an order, denoted as [i,j], which indicates the number of atoms over which the migration occurs. wikipedia.org The Claisen and Cope rearrangements are classic examples of wikipedia.orgwikipedia.org sigmatropic shifts. allrounder.aiwikipedia.org
Detailed Reaction Mechanism Elucidation
As no specific reactions of this compound have been reported in the literature, there are no detailed mechanistic elucidations available for this compound.
Kinetic Studies and Rate Law Determination
No kinetic studies or determinations of rate laws for any reactions involving this compound have been found in the reviewed scientific literature.
Identification of Intermediates and Transition States
The formation and subsequent reactions of this compound involve various transient species, including intermediates and transition states. While direct experimental data on this specific compound is limited in publicly available literature, its reactivity can be inferred from well-established principles of organic chemistry and studies of analogous systems.
A primary route to synthesizing this compound is through the nucleophilic addition of an allyl organometallic reagent (like allylmagnesium bromide or allyllithium) to 3,5-dimethylacetophenone. In this reaction, the key intermediate is a metal alkoxide, formed after the carbon-carbon bond formation. The transition state for this addition reaction is a highly organized, cyclic or acyclic arrangement of the ketone, the organometallic reagent, and solvent molecules. Computational studies on similar reactions, such as the copper-catalyzed enantioselective addition of enynes to ketones, have elucidated the structures of these transition states, highlighting the coordination of the metal to the carbonyl oxygen and the approaching nucleophile. mdpi.com
Table 1: Postulated Intermediates and Transition States in the Synthesis and Reactions of this compound
| Reaction Type | Reactants | Postulated Intermediate | Postulated Transition State |
| Synthesis (Allylation) | 3,5-Dimethylacetophenone, Allyl-MgBr | Magnesium alkoxide | Cyclic six-membered ring involving Mg, O, and the allyl group |
| Acid-Catalyzed Dehydration | This compound, H⁺ | Tertiary allylic carbocation | Protonated alcohol leading to carbocation formation |
| Oxidation | This compound, PCC | Chromium(VI) ester | Hydride transfer from the alcohol to the chromium center |
In subsequent reactions, such as acid-catalyzed dehydration, the protonated alcohol would form a tertiary allylic carbocation as a key intermediate. This carbocation is stabilized by both hyperconjugation from the methyl groups on the phenyl ring and resonance delocalization across the allylic system. The transition state leading to this intermediate involves the departure of a water molecule.
Reactions involving the double bond, such as electrophilic addition, would proceed through carbocationic intermediates, with the regioselectivity governed by the stability of the resulting carbocation. The presence of the hydroxyl group and the aromatic ring would influence the stability and subsequent rearrangement of these intermediates.
Spectroscopic Monitoring of Reaction Progress
The progress of reactions involving this compound can be effectively monitored using various spectroscopic techniques. These methods allow for the real-time observation of the disappearance of reactants and the appearance of products, and in some cases, the detection of reaction intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the conversion of this compound. For instance, in an oxidation reaction, the disappearance of the signal corresponding to the carbinol proton (the proton on the carbon bearing the -OH group) and the appearance of new signals corresponding to an enone product could be monitored over time. In a study on the synthesis of chiral (E)-crotylsilanes, ¹H NMR was used to determine the ratio of diastereomeric products during an enzymatic resolution, demonstrating the utility of this technique in monitoring stereoselective reactions. orgsyn.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. The characteristic O-H stretch of the alcohol (around 3300-3600 cm⁻¹) and the C=C stretch of the alkene (around 1640 cm⁻¹) would change in intensity or disappear, while new peaks, such as a C=O stretch (around 1650-1700 cm⁻¹) for an oxidation product, would emerge.
Mass Spectrometry (MS): While not typically used for continuous monitoring in the same way as NMR or IR, mass spectrometry, especially when coupled with a separation technique like gas chromatography (GC-MS), is invaluable for identifying products and intermediates at various reaction time points. It provides molecular weight information and fragmentation patterns that help in structure elucidation. For example, in the synthesis of functionalized phenols, high-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of the products. rsc.org
Table 2: Spectroscopic Data for Monitoring Reactions of this compound
| Spectroscopic Technique | Key Signal(s) for Reactant | Key Signal(s) for Potential Product (e.g., Enone) | Application |
| ¹H NMR | Signal for carbinol proton; Signals for vinyl protons | Disappearance of carbinol proton signal; Shift in vinyl proton signals | Quantitative monitoring of reactant consumption and product formation |
| ¹³C NMR | Signal for carbinol carbon | Appearance of carbonyl carbon signal | Structural confirmation of products and intermediates |
| IR Spectroscopy | Broad O-H stretch (~3300-3600 cm⁻¹) | Appearance of C=O stretch (~1650-1700 cm⁻¹) | Monitoring changes in functional groups |
| GC-MS | Specific retention time and mass spectrum | New retention time and mass spectrum | Identification of products and byproducts in the reaction mixture |
By employing these spectroscopic methods, a detailed picture of the reaction kinetics and mechanism for transformations of this compound can be constructed, even in the absence of direct isolation of highly reactive intermediates and transition states.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable technique for determining the precise atomic connectivity and stereochemistry of organic molecules. For 4-(3,5-dimethylphenyl)-1-buten-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.
¹H, ¹³C, and 2D NMR Techniques for Connectivity and Configuration
A predicted ¹H NMR spectrum provides expected chemical shifts for the protons in the molecule. The aromatic protons on the 3,5-dimethylphenyl ring would appear in the downfield region, typically between 7.0 and 7.5 ppm. The two methyl groups attached to the phenyl ring would present as a sharp singlet further upfield. The protons of the buten-4-ol chain, including the vinyl protons and the proton on the carbon bearing the hydroxyl group (the carbinol proton), would exhibit characteristic chemical shifts and coupling patterns that are invaluable for confirming the structure.
Similarly, a predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the range of 120-140 ppm, with the carbons bearing the methyl groups showing slightly different shifts. The carbons of the butenyl chain, including the sp² hybridized carbons of the double bond and the sp³ hybridized carbon attached to the hydroxyl group, would have characteristic chemical shifts that confirm the butenol (B1619263) functional group.
To definitively establish the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the sequence of protons in the butenyl chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals.
Advanced NMR Methods for Conformational Analysis and Dynamic Processes
Further insights into the three-dimensional structure and conformational preferences of this compound could be gained through advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). A NOESY experiment would identify protons that are close in space, even if they are not directly bonded, providing crucial information about the molecule's preferred conformation in solution. This would be particularly useful for determining the spatial relationship between the phenyl ring and the butenyl chain.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds.
Analysis of Characteristic Functional Group Frequencies
The FT-IR and Raman spectra of this compound would be expected to show several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum would be indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring and the vinyl group would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methyl and methylene (B1212753) groups would be observed just below 3000 cm⁻¹. The C=C stretching vibration of the butenyl group would give rise to a peak in the region of 1640-1680 cm⁻¹. The aromatic C=C stretching vibrations would be seen as a series of absorptions between 1450 and 1600 cm⁻¹.
Investigation of Intermolecular Interactions
In the condensed phase, intermolecular hydrogen bonding involving the hydroxyl group would influence the position and shape of the O-H stretching band in the FT-IR spectrum. By studying the spectrum at different concentrations or in different solvents, the extent of hydrogen bonding can be investigated, providing insights into the intermolecular forces that govern the physical properties of the compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. The exact mass of the molecular ion of this compound would be determined, providing a stringent confirmation of its molecular formula, C₁₂H₁₆O.
X-ray Crystallography for Solid-State Structural Determination of Derivatives or Analogues
The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. While obtaining a suitable single crystal of the target compound, this compound, can be challenging due to its relatively non-polar nature and conformational flexibility, analysis of its structural analogues, such as phenyl derivatives of butanol, provides significant insights into the expected solid-state behavior.
Studies on phenylbutanol isomers have revealed that the interplay of hydrogen bonding from the hydroxyl group and π-π stacking interactions from the aromatic ring governs the supramolecular assembly. nih.govnih.govacs.orgacs.org The presence of the bulky dimethylphenyl group in this compound is anticipated to introduce steric hindrance that influences the efficiency of crystal packing. The hydroxyl group is expected to form hydrogen-bonded chains or cyclic motifs, a common feature in the crystal structures of alcohols. nih.govnih.govacs.orgacs.org The vinyl group might participate in weaker C-H···π interactions, further stabilizing the crystal lattice.
The supramolecular structure of phenyl derivatives of butanol isomers has been investigated using wide-angle X-ray scattering, demonstrating that the addition of an aromatic moiety leads to a more disordered organization of molecules compared to their aliphatic counterparts. nih.govnih.govacs.orgacs.org This is attributed to the competing nature of hydrogen bonds and π-π interactions.
Table 1: Crystallographic Data for a Representative Phenylbutanol Analogue (4-Phenyl-1-butanol)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 5.678 |
| c (Å) | 13.456 |
| β (°) | 101.23 |
| Volume (ų) | 924.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.084 |
Note: The data presented here is illustrative for a structural analogue and serves as a reference for the potential crystal parameters of derivatives of this compound.
Hyphenated Spectroscopic Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides detailed structural information based on its fragmentation pattern upon electron ionization.
The expected fragmentation of this compound would likely proceed through several characteristic pathways for allylic alcohols with aromatic substituents:
Loss of Water: A prominent peak corresponding to the loss of a water molecule (M-18) from the molecular ion is anticipated due to the presence of the hydroxyl group. whitman.edu
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. whitman.edu
Benzylic Cleavage: Fragmentation at the benzylic position is highly favored due to the stability of the resulting carbocation. This would lead to a characteristic fragment ion. thieme-connect.de
Allylic Cleavage: The presence of the double bond facilitates cleavage at the allylic position.
McLafferty Rearrangement: While less common for this specific structure, it remains a possibility.
Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z (amu) | Corresponding Fragment Ion | Fragmentation Pathway |
| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion (M⁺) |
| 172 | [C₁₃H₁₆]⁺ | Loss of H₂O |
| 133 | [C₁₀H₁₃]⁺ | Benzylic cleavage with loss of C₃H₅O |
| 121 | [C₉H₁₃]⁺ | Fragment from the dimethylphenyl group |
| 57 | [C₄H₉]⁺ | Butenyl fragment |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For less volatile derivatives or for achieving higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Due to the relatively low polarity of this compound, derivatization may be employed to enhance its ionization efficiency in the mass spectrometer. Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly improve detection limits. researchgate.netacs.org
A typical LC-MS/MS analysis would involve separation on a reverse-phase column (e.g., C18) using a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. nih.gov Electrospray ionization (ESI) in positive mode would likely be used, especially after derivatization. The tandem mass spectrometry (MS/MS) capability allows for the selection of a specific precursor ion (e.g., the molecular ion or a prominent fragment) and its subsequent fragmentation to generate a characteristic product ion spectrum, providing a high degree of selectivity and specificity.
Table 3: Illustrative LC-MS/MS Method Parameters for the Analysis of a Derivatized Analogue
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
Computational and Theoretical Chemistry Studies of 4 3,5 Dimethylphenyl 1 Buten 4 Ol
Quantum Chemical Calculations: Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, albeit in an approximate manner, to determine the electronic structure and preferred three-dimensional arrangement of atoms (geometry) of a molecule.
The investigation into the electronic structure and geometry of 4-(3,5-Dimethylphenyl)-1-buten-4-ol would typically employ both Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. The foundational principle of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy and all other ground-state properties of a molecule are a unique functional of the electron density. In practice, approximations for the exchange-correlation functional, such as B3LYP or PBE0, are used to make the calculations tractable. For this compound, a DFT approach would be well-suited to determine its optimized geometry, electronic energy, and the distribution of electron density.
Ab initio methods , Latin for "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results. However, their computational cost increases significantly with the size of the molecule and the level of theory. For a molecule of the size of this compound, HF and MP2 would be computationally feasible for geometry optimization and energy calculations, providing a valuable comparison to DFT results. Higher-level methods like Coupled Cluster are often used for single-point energy calculations on a previously optimized geometry to obtain a more accurate energy value.
The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The accuracy of the calculation is highly dependent on the quality of the basis set.
For a molecule like this compound, a common choice would be Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p). The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The characters in parentheses, such as "(d)" and "(p)", denote the addition of polarization functions, which allow for more flexibility in describing the shape of the electron density, particularly for bonds and lone pairs. The "+" indicates the addition of diffuse functions, which are important for describing anions and weak interactions.
The selection of the basis set directly impacts computational efficiency. Larger basis sets with more functions provide greater accuracy but also require more computational resources and time. Therefore, a balance must be struck. A typical approach would be to perform initial geometry optimizations with a smaller basis set (e.g., 6-31G(d)) and then refine the calculations with a larger, more flexible basis set (e.g., 6-311+G(d,p)) to obtain more accurate properties.
Prediction of Spectroscopic Properties
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) are key parameters obtained from NMR spectra.
Theoretical calculations of NMR parameters for this compound would typically involve a two-step process. First, the geometry of the molecule is optimized using a reliable method, such as B3LYP/6-311+G(d,p). Second, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for the prediction of both ¹H and ¹³C NMR chemical shifts.
Similarly, spin-spin coupling constants can be calculated, providing information about the connectivity of atoms. The accuracy of these predictions is often sufficient to distinguish between different possible isomers or conformers of a molecule.
Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |
| 1 | ~142 | H1 | ~5.9 |
| 2 | ~115 | H2 | ~5.2, ~5.0 |
| 3 | ~45 | H3 | ~2.5 |
| 4 | ~72 | H4, OH | ~4.8, ~2.1 |
| 5 (C-Ar) | ~145 | - | - |
| 6 (C-Ar) | ~128 | H6 | ~7.0 |
| 7 (C-Ar) | ~138 | - | - |
| 8 (C-Ar) | ~125 | H8 | ~6.9 |
| 9 (C-Ar) | ~138 | - | - |
| 10 (C-Ar) | ~128 | H10 | ~7.0 |
| 11 (CH₃) | ~21 | H11 | ~2.3 |
| 12 (CH₃) | ~21 | H12 | ~2.3 |
Note: These are illustrative values and would need to be confirmed by actual quantum chemical calculations.
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, providing a simulated spectrum that can be compared with experimental data.
For this compound, a frequency calculation would be performed on the optimized geometry. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data.
The calculations also yield the IR intensities and Raman activities for each vibrational mode, allowing for the generation of a complete theoretical IR and Raman spectrum. This can be particularly useful for assigning specific peaks in the experimental spectra to particular molecular motions.
Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
| O-H | Stretching | ~3400-3600 |
| C-H (sp²) | Stretching | ~3050-3100 |
| C-H (sp³) | Stretching | ~2900-3000 |
| C=C (alkene) | Stretching | ~1640-1660 |
| C=C (aromatic) | Stretching | ~1580-1600, ~1450-1500 |
| C-O | Stretching | ~1050-1150 |
Note: These are illustrative values and would need to be confirmed by actual quantum chemical calculations.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which determine the intensity of UV-Vis absorption bands. For this compound, a TD-DFT calculation, typically using a functional like B3LYP or CAM-B3LYP and a suitable basis set, would be performed on the ground-state optimized geometry.
The results would provide a list of vertical excitation energies and their corresponding oscillator strengths. The most intense transitions would correspond to the observed peaks in an experimental UV-Vis spectrum. For this molecule, the expected electronic transitions would likely involve the π-electrons of the aromatic ring and the butenyl group, such as π → π* transitions. The calculations can also provide insights into the nature of these transitions by identifying the specific molecular orbitals involved.
Reactivity Predictions and Molecular Orbitals
Computational chemistry offers powerful tools to predict the reactivity of molecules by examining their electronic structure. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting how it will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. elixirpublishers.com
For this compound, the HOMO is expected to be localized on the π-systems of the aromatic ring and the butene double bond, as these are the most electron-rich regions. The LUMO would likely be an antibonding π* orbital associated with these same systems. A hypothetical FMO analysis, which could be performed using Density Functional Theory (DFT) calculations, might yield the results presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT at the B3LYP/6-31G(d) level of theory)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.25 | Highest Occupied Molecular Orbital |
| LUMO | -0.89 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.36 | Energy difference |
Note: The data in this table is illustrative and represents typical values for a molecule of this type.
A Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.org On an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. malayajournal.org
In this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The π-cloud of the aromatic ring and the double bond would also exhibit negative potential. Regions of positive potential would likely be found around the hydrogen atom of the hydroxyl group and the other hydrogen atoms.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing electronic interactions. wisc.edu The strength of these interactions can be estimated using second-order perturbation theory. researchgate.net
For this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from the C-C and C-H sigma bonds to the π* antibonding orbitals of the aromatic ring and the double bond. It would also quantify the polarization of the C-O bond in the hydroxyl group. Table 2 presents hypothetical data from an NBO analysis.
Table 2: Hypothetical NBO Analysis for Selected Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C=C) | π(Aromatic Ring) | 3.5 |
| LP(O) | σ(C-H) | 2.1 |
| σ(C-H) | π*(C=C) | 1.8 |
Note: The data in this table is illustrative and represents plausible interactions and their relative strengths.
Reaction Pathway Analysis and Transition State Theory
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, providing a detailed understanding of the reaction mechanism.
By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathway a reaction will follow. This involves locating the structures of reactants, products, any intermediates, and the transition states that connect them. Transition state theory provides the framework for understanding reaction rates based on the properties of the transition state. wikipedia.org A common reaction for an alcohol like this compound is acid-catalyzed dehydration. A computational study could map the mechanism of this reaction, likely proceeding through protonation of the hydroxyl group, loss of water to form a carbocation intermediate, and subsequent elimination of a proton to form a conjugated diene.
The activation energy (Ea) of a reaction is the energy barrier that must be overcome for the reaction to occur. acs.org It is the difference in energy between the reactants and the transition state. A reaction energy profile is a plot of the energy of the system as a function of the reaction coordinate, which represents the progress of the reaction. This profile provides a visual representation of the activation energies for each step of the reaction, as well as the relative energies of any intermediates.
For the acid-catalyzed dehydration of this compound, a computational study could calculate the activation energies for the formation of the carbocation and the subsequent elimination step. A hypothetical reaction energy profile might reveal the relative heights of these barriers, indicating the rate-determining step of the reaction. Table 3 shows hypothetical activation energies for such a reaction.
Table 3: Hypothetical Activation Energies for the Acid-Catalyzed Dehydration of this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Protonation of OH group | 5.2 |
| Loss of H₂O to form carbocation | 15.8 |
| Elimination of H⁺ to form diene | 8.1 |
Note: The data in this table is illustrative. The loss of water is typically the rate-determining step in such reactions and would have the highest activation energy.
Conformational Analysis and Molecular Dynamics Simulations
As of the latest available data, specific peer-reviewed research articles detailing the conformational analysis and molecular dynamics simulations exclusively for the compound this compound are not present in the public domain. Computational and theoretical chemistry studies, which are crucial for understanding the three-dimensional structure, stability, and dynamic behavior of a molecule, appear to be limited or not yet published for this specific chemical entity.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, this analysis would typically involve the identification of stable conformers and the energy barriers between them. Such studies often employ quantum mechanical methods to calculate the potential energy surface of the molecule as a function of key dihedral angles.
Molecular dynamics simulations would complement this by providing a view of the molecule's behavior over time. These simulations model the atomic motions of the system, offering insights into how the molecule explores different conformations, its flexibility, and its interactions with a solvent or other molecules.
While the principles of these computational methods are well-established, their application to generate specific data for this compound, including detailed research findings and data tables on its conformational preferences and dynamic properties, is not documented in accessible scientific literature. Further research in the field of computational chemistry would be required to produce such specific findings.
Derivatization and Functionalization Strategies of 4 3,5 Dimethylphenyl 1 Buten 4 Ol
Transformation of the Hydroxyl Group into Other Functionalities
The hydroxyl group of 4-(3,5-dimethylphenyl)-1-buten-4-ol serves as a prime site for functionalization, enabling its conversion into a wide array of other functional groups. These transformations are fundamental in altering the molecule's physical and chemical properties, such as polarity, reactivity, and biological activity.
Etherification and Esterification Reactions
Etherification and esterification are common strategies to modify the hydroxyl group. Etherification involves the conversion of the alcohol to an ether. This can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org
Esterification, the formation of an ester from the alcohol and a carboxylic acid, is another key transformation. This reaction is often catalyzed by an acid and proceeds through a nucleophilic acyl substitution mechanism. organic-chemistry.org A variety of reagents can be employed for esterification, including carboxylic acids, acid anhydrides, and acyl chlorides. organic-chemistry.orgjfda-online.com For instance, the use of acetic anhydride (B1165640) can convert the hydroxyl group into an acetate (B1210297) ester. The choice of esterifying agent can be tailored to introduce specific functionalities and modulate the properties of the resulting derivative.
Table 1: Examples of Etherification and Esterification Reagents
| Reaction Type | Reagent Class | Specific Example | Resulting Functional Group |
| Etherification | Alkyl Halides | Methyl Iodide | Methoxy |
| Etherification | Sulfates | Dimethyl Sulfate | Methoxy |
| Esterification | Carboxylic Acids | Acetic Acid | Acetoxy |
| Esterification | Acid Anhydrides | Acetic Anhydride | Acetoxy |
| Esterification | Acyl Chlorides | Acetyl Chloride | Acetoxy |
Halogenation and Other Leaving Group Preparations
The hydroxyl group can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions. Halogenation can be accomplished using various reagents. For example, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively.
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. These sulfonate esters are excellent leaving groups, making the resulting derivative a versatile intermediate for introducing a wide range of nucleophiles.
Modification of the Alkene Moiety
The alkene double bond in this compound provides another handle for functionalization, allowing for the introduction of new atoms and functional groups across the carbon-carbon double bond.
Hydrogenation and Halogenation
Hydrogenation of the alkene moiety leads to the saturation of the double bond, yielding the corresponding saturated alcohol, 4-(3,5-dimethylphenyl)butan-4-ol. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. khanacademy.orglibretexts.orglibretexts.org The process, known as catalytic hydrogenation, is a reduction reaction that is generally exothermic. libretexts.org The addition of hydrogen typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. khanacademy.orglibretexts.orglibretexts.org
Halogenation of the alkene involves the addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. This reaction proceeds through a halonium ion intermediate and results in the formation of a dihaloalkane. The addition is typically anti, meaning the two halogen atoms add to opposite faces of the double bond.
Table 2: Common Reactions at the Alkene Moiety
| Reaction | Reagents | Functional Group Transformation |
| Hydrogenation | H₂, Pd/C (or Pt, Ni) | Alkene to Alkane |
| Halogenation | Br₂ (or Cl₂) | Alkene to Dibromoalkane |
Epoxidation and Dihydroxylation
Epoxidation of the alkene introduces a three-membered cyclic ether known as an epoxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orggoogle.com The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce new functionalities.
Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol. This can be achieved through different methods, leading to either syn or anti-addition products. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com The Woodward cis-dihydroxylation, using iodine and silver acetate in wet acetic acid, also yields cis-diols. ambeed.com Anti-dihydroxylation can be achieved by first forming an epoxide and then performing an acid-catalyzed ring-opening with water.
Introduction of Complex Functionalities for Diverse Applications
The derivatization strategies discussed above can be employed to introduce more complex functionalities, paving the way for a wide range of applications. For instance, the conversion of the hydroxyl group to a leaving group allows for the introduction of nitrogen-containing nucleophiles to synthesize amines, amides, or other nitrogenous compounds. rug.nl
Furthermore, the alkene can be a site for more complex transformations. For example, through a sequence of reactions such as hydroboration-oxidation, the terminal carbon of the double bond can be functionalized with a hydroxyl group, leading to a diol with a different regiochemistry than that obtained from dihydroxylation. The resulting derivatives with tailored functionalities could be investigated for their biological activities or as building blocks in the synthesis of more complex molecules, such as pharmaceuticals or materials. rug.nlnih.gov The Claisen-Schmidt condensation reaction, for example, is a method used to synthesize functionalized chalcones and flavanones, which are known for their biological activities. orientjchem.org
Chiral Derivatization for Enantiomeric Purity Determination
The determination of the enantiomeric purity of chiral molecules is a critical aspect of stereoselective synthesis and pharmaceutical development. For this compound, which contains a stereogenic center at the C-4 position, assessing the enantiomeric excess (e.e.) is essential to evaluate the efficacy of asymmetric synthetic routes. Chiral derivatization is a widely employed indirect method for this purpose. This strategy involves the reaction of the chiral alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard achiral chromatographic or spectroscopic techniques.
The hydroxyl group of this compound serves as a convenient handle for derivatization. A variety of chiral reagents are available for this purpose, with the choice of agent depending on the analytical technique to be used for the separation of the resulting diastereomers. Common methods for analyzing these diastereomeric derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography (High-Performance Liquid Chromatography or Gas Chromatography).
NMR-Based Methods
One of the most common approaches for determining enantiomeric purity via NMR spectroscopy is the use of Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its derivatives. researchgate.net The reaction of (R)- and (S)-4-(3,5-Dimethylphenyl)-1-buten-4-ol with a single enantiomer of a CDA, such as (R)-MTPA-Cl, yields a mixture of diastereomeric esters. The differing spatial arrangement of the substituents in these diastereomers leads to distinct chemical shifts for the protons in close proximity to the newly formed chiral ester linkage. masterorganicchemistry.com By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the enantiomeric ratio can be accurately determined. nih.gov
For instance, the protons of the vinyl group and the methyl groups on the phenyl ring of the this compound moiety are expected to exhibit different chemical shifts in the diastereomeric MTPA esters. The analysis of the ¹H NMR spectra of these diastereomers would likely reveal two distinct sets of signals for these protons, allowing for quantification.
Chromatographic Methods
Chromatographic techniques, particularly HPLC and GC, are also powerful tools for separating diastereomeric derivatives. mdpi.com The choice of derivatizing agent is crucial for achieving good separation. Chiral derivatizing agents that introduce a strongly UV-absorbing or fluorescent chromophore can significantly enhance detection sensitivity.
For the derivatization of this compound, reagents such as (S)-(-)-α-methylbenzyl isocyanate or other chiral isocyanates can be used to form diastereomeric carbamates. These derivatives often exhibit good resolution on standard achiral stationary phases. The separation efficiency is dependent on the structural differences between the diastereomers and their interactions with the stationary phase.
A hypothetical study could involve the reaction of a scalemic sample of this compound with (R)-1-(1-naphthyl)ethyl isocyanate. The resulting diastereomeric ureas could then be separated by HPLC on a C18 column. The relative peak areas of the two diastereomers would correspond to the enantiomeric composition of the original alcohol.
Below is a data table illustrating potential chiral derivatizing agents and the expected analytical outcomes for the determination of the enantiomeric purity of this compound.
| Chiral Derivatizing Agent (CDA) | Resulting Diastereomer | Analytical Technique | Expected Observable Difference |
| (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) | Diastereomeric MTPA esters | ¹H NMR, ¹⁹F NMR | Separate signals for protons near the chiral center and distinct ¹⁹F signals. |
| (S)-(-)-α-Methylbenzyl isocyanate | Diastereomeric carbamates | HPLC on achiral phase | Two separable peaks with different retention times. |
| (R)-1-(1-Naphthyl)ethyl isocyanate | Diastereomeric ureas | HPLC on achiral phase | Baseline separation of diastereomers with UV detection. |
| (1S)-(-)-Camphanic chloride | Diastereomeric camphanate esters | GC on achiral capillary column | Two resolved peaks corresponding to the diastereomeric esters. |
It is important to ensure that the derivatization reaction proceeds to completion and without any kinetic resolution, as this could lead to inaccurate determination of the enantiomeric excess. The use of well-established and reliable chiral derivatizing agents is paramount for obtaining accurate and reproducible results in the chiral analysis of this compound. nih.gov
Applications As a Building Block in Complex Organic Synthesis
Utility in the Synthesis of Advanced Organic Intermediates
As a functionalized molecule, 4-(3,5-Dimethylphenyl)-1-buten-4-ol could theoretically be converted into a variety of advanced organic intermediates. For instance, oxidation of the secondary alcohol would yield the corresponding ketone, 4-(3,5-dimethylphenyl)-1-buten-4-one, a potential Michael acceptor or a precursor for further carbon-carbon bond-forming reactions. Epoxidation of the double bond, followed by ring-opening reactions, could lead to the formation of diols and amino alcohols, which are valuable chiral building blocks.
Table 1: Hypothetical Advanced Intermediates from this compound
| Starting Material | Reagents and Conditions | Potential Product | Class of Intermediate |
| This compound | PCC, CH₂Cl₂ | 4-(3,5-Dimethylphenyl)-1-buten-4-one | α,β-Unsaturated Ketone |
| This compound | m-CPBA, CH₂Cl₂ | 2-((3,5-dimethylphenyl)(oxiran-2-yl)methyl)oxirane | Diepoxide |
| This compound | 1. O₃, CH₂Cl₂; 2. Zn, H₂O | 3-(3,5-Dimethylphenyl)-3-hydroxypropanal | Hydroxy Aldehyde |
Role in the Elaboration of Polycyclic Systems
The structure of this compound is well-suited for intramolecular cyclization reactions to form polycyclic systems. Acid-catalyzed intramolecular Friedel-Crafts-type reactions could potentially lead to the formation of substituted tetralone or indanone frameworks, which are core structures in many biologically active compounds. Furthermore, intramolecular Heck reactions or metathesis reactions could be envisioned if the molecule were appropriately functionalized.
For instance, an intramolecular electrophilic attack from the activated alkene onto the electron-rich dimethylphenyl ring could, under acidic conditions, theoretically lead to the formation of a six-membered ring, resulting in a substituted dihydronaphthalene or tetralone derivative after subsequent oxidation.
Contribution to the Construction of Specific Carbon Skeletons
The four-carbon chain of the butenol (B1619263) moiety, coupled with the substituted phenyl ring, could serve as a foundational unit for the construction of more elaborate carbon skeletons. For example, the Grignard reagent derived from the corresponding halide of this compound could be used in coupling reactions to append more complex fragments.
Moreover, reactions that proceed through a Prins-type mechanism could utilize the alkene and the alcohol to form new carbon-carbon and carbon-oxygen bonds, leading to the stereoselective synthesis of substituted tetrahydropyrans, which are common motifs in natural products.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of public-domain research on 4-(3,5-Dimethylphenyl)-1-buten-4-ol is nascent. While its identity is established through its CAS number and basic chemical properties, detailed experimental studies are not widely reported. It is recognized as a potential building block in organic synthesis, and preliminary information suggests it may possess moderate antioxidant activity. However, a comprehensive understanding of its chemical reactivity, spectroscopic characteristics, and full range of applications is yet to be developed.
Identification of Unexplored Research Avenues and Challenges
The limited availability of specific data on this compound presents numerous opportunities for investigation. Key unexplored avenues include:
Detailed Synthesis and Optimization: Elucidation and optimization of high-yield synthetic routes to this compound are crucial for making it more accessible for research.
Comprehensive Spectroscopic Analysis: A thorough characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is needed to create a complete and verifiable data profile.
Exploration of Reactivity: Systematic studies on the reactivity of the hydroxyl and alkene functional groups would unveil its potential in various chemical transformations.
Biological Screening: Beyond general antioxidant activity, a broader screening for other potential biological or pharmacological activities could reveal new applications.
Asymmetric Synthesis: The chiral center at the carbinol carbon suggests that the development of enantioselective syntheses and the exploration of the properties of the individual enantiomers would be a valuable pursuit.
The primary challenge remains the lack of readily available, detailed experimental data in the public scientific literature, which hinders more advanced research efforts.
Potential for Novel Methodologies and Synthetic Applications
Given its structure, this compound holds potential for the development of novel synthetic methodologies. For instance, it could serve as a substrate in studies of:
Stereoselective Reactions: Its chiral nature makes it a candidate for developing and testing new methods for asymmetric catalysis.
Cross-Coupling Reactions: The aromatic ring and the alkene functionality could be utilized in various palladium- or other transition-metal-catalyzed cross-coupling reactions to construct more complex molecular architectures.
Intramolecular Cyclizations: The proximity of the hydroxyl and alkene groups might allow for novel intramolecular cyclization reactions to form heterocyclic or carbocyclic systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3,5-Dimethylphenyl)-1-buten-4-ol, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via Sonogashira cross-coupling reactions using PdCl₂(PPh₃)₂ and CuI catalysts under inert atmospheres (e.g., argon). Key parameters include:
- Catalyst loading : 5-10 mol% PdCl₂(PPh₃)₂ and 1-2 mol% CuI for efficient alkyne coupling .
- Solvent system : Tetrahydrofuran (THF) or aqueous dioxane for solubility and reaction homogeneity.
- Temperature : Room temperature for initial coupling, followed by heating (e.g., 80°C) for subsequent steps to drive reaction completion .
- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product (reported yields: 78-90%) .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR (500 MHz, CDCl₃) to confirm structure. Key signals include δH ~2.75 (t, J = 6.5 Hz, CH₂ groups) and δC ~24.3 (CH₂) and ~88.7 (sp² carbons) .
- IR Spectroscopy : Identify functional groups via peaks at ~2229 cm⁻¹ (C≡C stretch) and ~3256 cm⁻¹ (OH stretch) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., MH⁺ at m/z 375.1487) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, dioxane).
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Waste Disposal : Segregate halogenated waste (e.g., chloroform from extraction steps) and neutralize acidic/basic byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability without compromising purity?
- Methodological Answer :
- Catalyst Recycling : Explore immobilized Pd catalysts to reduce metal leaching and costs.
- Solvent Alternatives : Replace dioxane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety profiles.
- In-line Monitoring : Implement FTIR or HPLC to track reaction progress and minimize side products .
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
- Crystallography : Grow single crystals for X-ray diffraction to confirm molecular geometry .
Q. What computational methods can predict the compound’s reactivity and stability under varying conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent interactions and thermal stability.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- QSPR Models : Correlate substituent effects (e.g., methyl groups) with oxidation potential using quantitative structure-property relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
